Regioisomeric pKa Differentiation: 3-Carboxylate vs. 5-Carboxylate Isomer
The predicted acid dissociation constant (pKa) for ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate is -1.18 ± 0.10 . In contrast, its 5-carboxylate regioisomer (CAS 1217862-66-2) has a predicted pKa of -0.58 ± 0.10 . The difference of approximately 0.60 log units indicates that the 3-carboxylate isomer is a moderately stronger acid in its protonated form, which can alter its ionization state, hydrogen-bonding capacity, and solubility profile compared to the 5-substituted analog.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = -1.18 ± 0.10 (predicted) |
| Comparator Or Baseline | Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (CAS 1217862-66-2): pKa = -0.58 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.60 (3-carboxylate is a stronger acid) |
| Conditions | Predicted computational values (ChemicalBook database) |
Why This Matters
This pKa difference informs solvent selection, salt formation, and chromatographic method development, directly impacting procurement decisions for synthetic and analytical workflows.
